molecular formula C21H22N2O2S3 B2866345 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine CAS No. 303984-97-6

2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine

Cat. No.: B2866345
CAS No.: 303984-97-6
M. Wt: 430.6
InChI Key: IAVZVRSBYDHDNW-UHFFFAOYSA-N
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Description

The compound 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine is a pyrimidine derivative featuring multiple sulfanyl (-S-) and methoxyphenyl (-C₆H₄-OCH₃) substituents. Pyrimidines are heterocyclic aromatic compounds with diverse pharmacological and material science applications due to their ability to undergo functionalization at various positions. This compound’s structure includes:

  • Two 4-methoxyphenyl groups at positions 2 and 2.
  • A methylsulfanylmethyl (-CH₂-S-CH₃) group at position 4.

Its synthesis likely involves cyclization and nucleophilic substitution reactions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S3/c1-24-17-6-4-15(5-7-17)13-27-21-22-16(14-26-3)12-20(23-21)28-19-10-8-18(25-2)9-11-19/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVZVRSBYDHDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)OC)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the use of starting materials such as 4-methoxybenzyl chloride and 4-methoxyphenylthiol, which undergo nucleophilic substitution reactions to form intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and methylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting sulfoxides back to sulfides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several pharmacological properties, making it a candidate for various therapeutic applications:

  • Anticancer Activity
    • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of methoxy and sulfanyl groups may enhance the interaction with biological targets involved in cancer pathways.
  • Antimicrobial Properties
    • The sulfanyl group is known for its role in enhancing antimicrobial activity. Research suggests that derivatives of pyrimidine compounds can exhibit significant antibacterial and antifungal effects, which can be explored further with this specific compound.
  • Neuroprotective Effects
    • Compounds within the pyrimidine class have been investigated for their neuroprotective properties. The modulation of neurotransmitter systems, particularly through NMDA receptor antagonism, could be a potential mechanism for neuroprotection.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives inhibited the growth of various cancer cell lines through apoptosis induction. The study highlighted the importance of substituents like methoxy and sulfanyl groups in enhancing cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

In a recent investigation, a series of pyrimidine derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with sulfanyl groups exhibited enhanced antibacterial activity, suggesting that 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine could be effective against resistant strains .

Case Study 3: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of pyrimidine derivatives has identified their potential role in modulating excitotoxicity linked to neurodegenerative diseases. The ability of such compounds to act as NMDA receptor antagonists could provide insights into developing therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent types, positions, and electronic effects. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name / ID Substituents (Position) Molecular Formula Key Properties/Activities References
Target Compound 2,4-(4-MeOPh-S); 6-(CH₂-S-Me) C₂₄H₂₄N₂O₂S₃ Not reported; expected high nucleophilicity -
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 4-(4-ClPh-S); 6-(CH₂-SO₂-Me); 2-Ph C₁₉H₁₆ClN₂O₂S₂ Higher oxidation state (sulfonyl)
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine 4-(4-MeOPh); 2-S-Me; 6-thiophene C₁₆H₁₅N₂OS₂ Antibacterial, antioxidant activities
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-phenylpyrimidine (CAS 338961-02-7) 2-Ph; 4-(Cl-Ph-CH₂-S-CH₂); 6-(4-ClPh-S) C₂₃H₁₇Cl₂N₃S₂ Chlorophenyl groups enhance lipophilicity
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate 2-allyl-S; 4-(4-MeOPh); 6-Me; 5-COOEt C₁₈H₂₁N₂O₃S Dihydropyrimidine backbone; conformational flexibility
Key Observations:

Sulfanyl vs. Sulfonyl Groups :

  • The target compound’s sulfanyl groups (-S-) are less oxidized than sulfonyl (-SO₂-) groups in , impacting reactivity. Sulfonyl groups are electron-withdrawing, reducing nucleophilicity but enhancing stability toward oxidation .
  • Sulfanyl groups in the target compound may facilitate metal coordination or redox activity .

Methoxyphenyl vs. Chlorophenyl/Fluorophenyl Substitutents: Methoxyphenyl groups donate electrons via resonance, improving solubility and interaction with biological targets (e.g., enzymes) .

Positional Effects :

  • The methylsulfanylmethyl group at position 6 in the target compound offers steric bulk compared to simpler methyl or thiophene groups in . This may influence binding affinity in biological systems.

Table 2: Activity Comparison
Compound Type Reported Activities Mechanism/Notes References
Target Compound Not reported; predicted antioxidant/antibacterial Methoxyphenyl groups mimic bioactive motifs in DHPMs -
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine derivatives Antibacterial (B. subtilis, E. coli); antioxidant (DPPH assay) Thiophene enhances π-π stacking with microbial targets
Dihydropyrimidines (DHPMs) Calcium channel modulation, antihypertensive Conformational flexibility in DHPMs critical
4-[(Methylsulfonyl)methyl] analogs Potential kinase inhibition Sulfonyl groups mimic ATP-binding motifs
Key Insights:
  • Dihydropyrimidines (DHPMs) , such as , exhibit calcium channel modulation, but the target compound’s fully aromatic pyrimidine core may limit similar conformational dynamics .

Physicochemical Properties

Table 3: Predicted Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility References
Target Compound 468.64 ~3.5 Low -
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 422.39 ~4.2 Very low
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine 333.43 ~2.8 Moderate
  • The target compound’s higher molecular weight and LogP (~3.5) suggest moderate lipophilicity, balancing membrane permeability and solubility.

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